2-Chloro-4-(difluoromethyl)pyrimidine
Overview
Description
2-Chloro-4-(difluoromethyl)pyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
- The inhibition of ER stress and the NF-kB inflammatory pathway likely contributes to the observed effects. ER stress is implicated in neurodegenerative diseases, and modulating this pathway can impact neuronal survival .
Mode of Action
- Among the synthesized compounds, certain derivatives of 2-Chloro-4-(difluoromethyl)pyrimidine (such as ZA3-ZA5, ZB2-ZB6, and intermediate S5) inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. These compounds likely interfere with inflammatory pathways . Other derivatives (ZA2 to ZA6 and intermediate S5) exhibit neuroprotective effects by reducing endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells. The downregulation of ER chaperone BIP and cleaved caspase-3 suggests a protective role against neuronal damage . Molecular docking studies indicate favorable interactions between lead compounds and active residues of ATF4 and NF-kB proteins, reinforcing their potential neuroprotective and anti-inflammatory effects.
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(difluoromethyl)pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular tissues. The localization and accumulation of this compound can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can determine its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine typically involves the introduction of chlorine and difluoromethyl groups into the pyrimidine ring. One common method is the reaction of 2-chloropyrimidine with difluoromethylating agents under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps, such as distillation or crystallization, are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the pyrimidine ring is coupled with aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases such as potassium carbonate (K2CO3) in solvents like ethanol or water.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl or aryl-vinyl derivatives of pyrimidine.
Scientific Research Applications
2-Chloro-4-(difluoromethyl)pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar in structure but with a trifluoromethyl group instead of difluoromethyl.
2,4-Dichloropyrimidine: Contains two chlorine atoms, offering different reactivity and applications.
2-Chloropyrimidine: Lacks the difluoromethyl group, making it less versatile in certain reactions.
Uniqueness: 2-Chloro-4-(difluoromethyl)pyrimidine is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-4-(difluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-5-9-2-1-3(10-5)4(7)8/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTUPWKEZBXDOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261629-31-5 | |
Record name | 2-chloro-4-(difluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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